3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate
Overview
Description
Preparation Methods
The synthesis of 3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethyl and methyl groups: Alkylation reactions can be used to introduce the ethyl and methyl groups at the 3 and 6 positions of the quinoline ring, respectively.
Cyclopropylamino substitution:
Esterification: The final step involves the esterification of the carboxylic acid groups at the 3 and 6 positions to form the desired diester compound
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and alternative reaction conditions to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the 4 position, where the cyclopropylamino group can be replaced with other nucleophiles.
Ester hydrolysis: The ester groups at the 3 and 6 positions can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Scientific Research Applications
3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Industrial Chemistry: The compound can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, making them effective anticancer agents .
Comparison with Similar Compounds
3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate can be compared with other quinoline derivatives such as:
3-Ethylquinoline: Lacks the methyl, cyclopropylamino, and dicarboxylate groups, making it less complex and potentially less versatile in applications.
6-Methylquinoline: Similar to 3-Ethylquinoline, it lacks the additional functional groups present in this compound, which may limit its utility in certain applications.
The unique combination of functional groups in this compound enhances its chemical reactivity and potential for diverse applications, distinguishing it from simpler quinoline derivatives .
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-17(21)13-9-18-14-7-4-10(16(20)22-2)8-12(14)15(13)19-11-5-6-11/h4,7-9,11H,3,5-6H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEUCHKZZDMSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3CC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139774 | |
Record name | 3,6-Quinolinedicarboxylic acid, 4-(cyclopropylamino)-, 3-ethyl 6-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301139774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-12-7 | |
Record name | 3,6-Quinolinedicarboxylic acid, 4-(cyclopropylamino)-, 3-ethyl 6-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Quinolinedicarboxylic acid, 4-(cyclopropylamino)-, 3-ethyl 6-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301139774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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